![molecular formula C19H23ClN4OS B6583635 2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide CAS No. 1251568-96-3](/img/structure/B6583635.png)
2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide (hereafter referred to as “Azepane”) is a novel small molecule that has recently been studied for its potential applications in scientific research. Azepane is a synthetic organic compound with a unique structure containing both an amide and a sulfanyl group. It has attracted attention from the scientific community due to its interesting properties and potential applications.
Wirkmechanismus
Azepane’s mechanism of action is not yet fully understood. However, it is believed to interact with certain enzymes and proteins, leading to the inhibition of their activity. It is also believed to bind to certain molecules, leading to the formation of new complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of Azepane are not yet fully understood. However, it has been shown to interact with certain enzymes and proteins, leading to the inhibition of their activity. It has also been shown to bind to certain molecules, leading to the formation of new complexes.
Vorteile Und Einschränkungen Für Laborexperimente
Azepane has several advantages and limitations for lab experiments. One advantage is that it is a readily available compound that can be synthesized in the laboratory. Additionally, it has a relatively low toxicity, making it safe to use in experiments. However, it is not yet fully understood how it interacts with certain molecules, making it difficult to predict its effects in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of Azepane. One potential direction is to further investigate its mechanism of action and its effects on certain enzymes and proteins. Additionally, further research could be conducted to determine its potential applications in drug discovery, biochemistry, and materials science. Furthermore, further research could be conducted to determine the safety and efficacy of Azepane in various experiments. Finally, further research could be conducted to determine its potential uses in the medical field.
Synthesemethoden
Azepane can be synthesized through a three-step process involving the reaction of a 1,3-dicarbonyl compound, an aldehyde, and a sulfonyl chloride. The first step involves the reaction of the 1,3-dicarbonyl compound with the aldehyde, resulting in the formation of a 1,3-diketone. The second step involves the reaction of the 1,3-diketone with the sulfonyl chloride, resulting in the formation of the desired product, Azepane.
Wissenschaftliche Forschungsanwendungen
Azepane has a wide range of potential applications in scientific research. It has been shown to have potential applications in the fields of drug discovery, biochemistry, and materials science. In drug discovery, Azepane has been studied for its potential to inhibit the activity of certain enzymes and proteins, making it a potential therapeutic agent for various diseases. In biochemistry, Azepane has been studied for its ability to bind to certain molecules, making it a potential biomarker for certain diseases. In materials science, Azepane has been studied for its potential applications in the production of polymers and other materials.
Eigenschaften
IUPAC Name |
2-[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl-N-(3-chloro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4OS/c1-14-6-7-15(12-16(14)20)21-18(25)13-26-19-9-8-17(22-23-19)24-10-4-2-3-5-11-24/h6-9,12H,2-5,10-11,13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYDXPGRVIJZSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3CCCCCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.